Zinc phosphate tetrahydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

7543-51-3 |

|---|---|

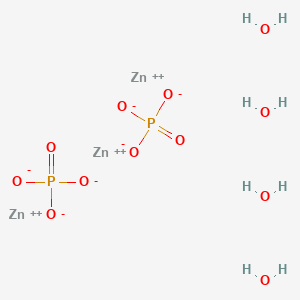

分子式 |

H5O5PZn |

分子量 |

181.4 g/mol |

IUPAC名 |

phosphoric acid;zinc;hydrate |

InChI |

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |

InChIキー |

YSOQMCRMULBGPJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

正規SMILES |

O.OP(=O)(O)O.[Zn] |

他のCAS番号 |

15491-18-6 7543-51-3 |

同義語 |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in various scientific and industrial fields, including as a component in dental cements and protective coatings for steel.[1] This document details the crystallographic parameters, coordination environments, and the experimental protocols used for its structural determination.

Introduction to Zinc Phosphate Tetrahydrate Polymorphs

This compound is known to exist in two primary polymorphic forms: hopeite and parahopeite.[2] Hopeite is the more common and stable form under ambient conditions, crystallizing in the orthorhombic system.[1][2] Parahopeite, on the other hand, is a triclinic dimorph of hopeite.[3][4] This guide will primarily focus on the crystal structure of hopeite, with comparative details provided for parahopeite.

Crystal Structure of Hopeite

Hopeite possesses an orthorhombic crystal structure.[5][6][7] The structure is characterized by a framework of interconnected zinc and phosphate tetrahedra, with water molecules incorporated into the lattice.

The zinc atoms in hopeite occupy two distinct crystallographic sites. One site features a zinc atom in a tetrahedral coordination environment (ZnO₄), while the other site has a zinc atom in an octahedral coordination environment [ZnO₂(H₂O)₄].[5][6] These polyhedra, along with the phosphate (PO₄) tetrahedra, share corners and edges to form the overall crystal lattice.[6]

The structure of hopeite can be described as being built upon layers of [Zn(PO₄)]⁻ parallel to the (010) plane.[8] These layers are interconnected by the interstitial [Zn(H₂O)₄]²⁺ octahedra.[8] Within the layers, the ZnO₄ tetrahedra share corners to form chains that run along the[5] direction.[8]

The crystallographic data for hopeite has been determined through single-crystal and powder X-ray diffraction studies. The unit cell parameters and other key crystallographic information are summarized in the table below. It is worth noting that slight variations in the lattice parameters are reported across different studies, which can be attributed to differences in the samples (natural vs. synthetic) and the experimental conditions.

| Parameter | Value (Hill & Jones, 1976)[5][7] | Value (Whitaker, 1975)[6] |

| Chemical Formula | Zn₃(PO₄)₂·4H₂O | Zn₃(PO₄)₂·4H₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 10.597(3) | 10.629(2) |

| b (Å) | 18.318(8) | 18.339(3) |

| c (Å) | 5.031(1) | 5.040(1) |

| Volume (ų) | 976.60 | 980.9 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 3.116 | 3.096 |

The Triclinic Polymorph: Parahopeite

Parahopeite is the triclinic dimorph of this compound.[3][4] While it shares the same chemical formula, its crystal structure is distinct from that of hopeite.[2][3] Like hopeite, the parahopeite structure also contains both tetrahedrally and octahedrally coordinated zinc atoms.[3][4] However, the arrangement of these polyhedra and the resulting crystal lattice differ significantly.

A key distinction lies in the connectivity of the phosphate tetrahedra. In hopeite, three of the oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc, whereas in parahopeite, all four oxygen atoms of the tetrahedron are bonded to the four-coordinated zinc.[3][4]

| Parameter | Value (Kumbasar & Finney, 1968)[3] |

| Chemical Formula | Zn₃(PO₄)₂·4H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.757 |

| b (Å) | 7.534 |

| c (Å) | 5.265 |

| α (°) | 93.53 |

| β (°) | 91.30 |

| γ (°) | 91.22 |

| Volume (ų) | 227.89 |

| Z | 1 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound, specifically hopeite, has been accomplished through X-ray crystallography. The general workflow for such an analysis is outlined below.

Single crystals of hopeite can be obtained from natural mineral specimens or synthesized in the laboratory.[5] For synthetic preparations, a common method involves the reaction of a soluble zinc salt with a phosphate source under controlled pH and temperature conditions.

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5] The diffraction pattern, consisting of a series of reflections at specific angles, is recorded by a detector.

For powder X-ray diffraction, a finely ground sample of the material is used. The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).[5]

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using methods such as the heavy atom method (Patterson function) or direct methods.[3][5]

Once an initial structural model is obtained, it is refined using a least-squares minimization process.[5] This involves adjusting the atomic coordinates, temperature factors, and other parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.[5]

Conclusion

The crystal structure of this compound, primarily in its orthorhombic hopeite form, is well-characterized. The framework consists of interconnected ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra. A triclinic polymorph, parahopeite, also exists with a distinct crystal structure. The detailed structural understanding of these materials, obtained through rigorous experimental techniques like X-ray diffraction, is crucial for their application in various fields of research and development.

References

- 1. grant.rscf.ru [grant.rscf.ru]

- 2. Hopeite - Wikipedia [en.wikipedia.org]

- 3. The crystal structure of parahopeite | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 4. The Crystal Structure of Parahopeite [rruff.net]

- 5. minsocam.org [minsocam.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Synthesis of Zinc Phosphate Tetrahydrate from Zinc Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), also known as hopeite, from zinc nitrate (B79036). The methodologies detailed herein are based on established precipitation techniques, offering a foundation for the reproducible synthesis of this important inorganic compound. Zinc phosphate has garnered significant interest in various fields, including as an anti-corrosion agent, in dental cements, and as a biocompatible material for drug delivery applications. This document outlines the core chemical principles, detailed experimental protocols, and key characterization data to support research and development in these areas.

Core Synthesis Principles

The synthesis of zinc phosphate tetrahydrate from zinc nitrate is primarily achieved through a precipitation reaction in an aqueous solution. The fundamental principle involves the reaction of a soluble zinc salt, zinc nitrate (Zn(NO₃)₂), with a soluble phosphate source. The reaction leads to the formation of the sparingly soluble this compound, which precipitates out of the solution.

The general chemical equation for this reaction can be represented as:

3Zn(NO₃)₂(aq) + 2(NH₄)₂HPO₄(aq) + 4H₂O(l) → Zn₃(PO₄)₂·4H₂O(s) + 4NH₄NO₃(aq) + 2HNO₃(aq)[1]

Several factors critically influence the outcome of the synthesis, including the choice of the phosphate source, the molar ratio of the reactants, the pH of the reaction medium, the reaction temperature, and the mixing rate. By carefully controlling these parameters, the physicochemical properties of the resulting this compound, such as crystallite size, morphology, and purity, can be tailored.

Experimental Protocols

This section details the methodologies for the synthesis of this compound from zinc nitrate, with a focus on two common phosphate sources: diammonium phosphate and phosphoric acid.

Synthesis Using Zinc Nitrate and Diammonium Phosphate

This method is a widely employed aqueous precipitation technique.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer with heating plate

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 20 wt.% aqueous solution of zinc nitrate by dissolving the appropriate amount of zinc nitrate hexahydrate in deionized water.

-

Prepare a 40 wt.% aqueous solution of diammonium phosphate by dissolving the appropriate amount of diammonium hydrogen phosphate in deionized water.[1]

-

-

Precipitation:

-

Aging and Filtration:

-

Allow the suspension to stir for a predetermined period (e.g., 1 hour) to ensure complete reaction and crystal growth.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Dry the purified precipitate in an oven at a low temperature (e.g., 60°C) to a constant weight.

-

Synthesis Using Zinc Nitrate and Phosphoric Acid

This method offers an alternative route to this compound, with the pH playing a crucial role in the final product formation.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Dropping funnel

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Zinc Nitrate Solution:

-

Prepare a 0.1 M aqueous solution of zinc nitrate.

-

-

Reaction and pH Adjustment:

-

While stirring the zinc nitrate solution at room temperature, slowly add a 0.1 M solution of phosphoric acid. The molar ratio of Zn/P is a critical parameter and should be controlled, with ratios of 2/1, 3/2, and 1/1 being reported to yield this compound.

-

Adjust the pH of the mixture to a target value (e.g., pH 6) by the dropwise addition of a sodium hydroxide or ammonium hydroxide solution. The formation of a crystalline zinc phosphate is favored at a pH of around 6.[2]

-

-

Aging, Filtration, Washing, and Drying:

-

Follow the same aging, filtration, washing, and drying steps as described in the diammonium phosphate method.

-

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various studies on the synthesis of this compound from zinc nitrate.

| Parameter | Value | Phosphate Source | Reference |

| Zinc Nitrate Concentration | 20 wt.% | Diammonium Phosphate | [1] |

| Phosphate Source Concentration | 40 wt.% | Diammonium Phosphate | [1] |

| Reaction Temperature | 73°C (346 K) | Diammonium Phosphate | [1] |

| Resulting Crystallite Size | ~180 nm | Diammonium Phosphate | [1] |

Table 1: Synthesis Parameters using Diammonium Phosphate.

| Zn/P Molar Ratio | Resulting Phase | Phosphate Source | Reference |

| 2/1 | Zn₃(PO₄)₂·4H₂O | Phosphoric Acid | |

| 3/2 | Zn₃(PO₄)₂·4H₂O | Phosphoric Acid | |

| 1/1 | Zn₃(PO₄)₂·4H₂O | Phosphoric Acid |

Table 2: Influence of Zn/P Molar Ratio using Phosphoric Acid.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of parameters in this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Properties of Zinc Phosphate (B84403) Tetrahydrate

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O). The information is curated for professionals in research, scientific analysis, and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Core Chemical and Physical Properties

This compound, also known as the mineral hopeite, is an inorganic compound that exists as a white or colorless crystalline powder.[1][2][3][4] It is a hydrated salt, containing four molecules of water within its crystal structure for every formula unit of zinc phosphate.[4] This compound is widely recognized for its applications as a corrosion inhibitor, a component in dental cements, and increasingly, as a biomaterial.[1][5][6]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | Zn₃(PO₄)₂·4H₂O | [2][4][7] |

| Molecular Weight | 458.17 g/mol | [2][7] |

| CAS Number | 7543-51-3 | [1][2][7] |

| Appearance | White, colorless microcrystalline powder | [1][2] |

| Density | 3.04 g/cm³ | [7] |

| Crystal System | Orthorhombic | [8][9] |

| Solubility | - Insoluble in water and alcohol - Soluble in dilute mineral acids, acetic acid, ammonia (B1221849) solutions, and alkali hydroxide (B78521) solutions | [1][2][7] |

| Melting Point | Decomposes upon heating; anhydrous form melts at 900 °C | [10][11] |

| Hydrogen Bond Donors | 4 | [1][7] |

| Hydrogen Bond Acceptors | 12 | [1][7] |

Synthesis and Thermal Decomposition

Understanding the synthesis and thermal behavior of this compound is critical for its application and material processing.

Synthesis Pathways

This compound can be synthesized through several methods, most commonly via precipitation from an aqueous solution. The general workflow involves the reaction of a soluble zinc salt with a soluble phosphate source.

Caption: A typical precipitation synthesis workflow for this compound.

Thermal Stability and Decomposition Pathway

This compound is not thermally stable and undergoes a multi-step dehydration process upon heating. The water of hydration is lost sequentially, leading to the formation of lower hydrates before yielding the anhydrous form.

Caption: Stepwise dehydration of this compound upon heating.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Detailed methodologies for key experiments are outlined below.

Synthesis via Precipitation

This protocol describes a common laboratory-scale synthesis.[12][13]

-

Preparation of Solutions: Prepare an aqueous solution of a zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂), and a separate aqueous solution of a phosphate salt, like diammonium phosphate ((NH₄)₂HPO₄).

-

Reaction: Slowly add the phosphate solution to the zinc salt solution under constant stirring at a controlled temperature (e.g., 346 K).[12] A white precipitate of this compound will form.

-

pH Adjustment: The pH of the reaction mixture can be adjusted to control the morphology of the resulting crystals.[14]

-

Aging: Allow the precipitate to age in the mother liquor, which can promote crystal growth and improve crystallinity.

-

Isolation: Isolate the white precipitate by filtration.

-

Washing: Wash the collected solid repeatedly with deionized water to remove any soluble impurities and byproducts, followed by a final wash with ethanol (B145695) to aid in drying.

-

Drying: Dry the final product at a low temperature (e.g., below 80°C) to prevent premature dehydration.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior.[15][16]

-

Sample Preparation: Place a small, accurately weighed amount of the this compound powder into an inert crucible (e.g., alumina).

-

Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DTA instrument.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

-

Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the sequential removal of water molecules. The onset temperature for the initial dehydration is typically around 95°C.[15][16] The DTA curve will show endothermic peaks corresponding to the energy absorbed during each dehydration step.

Crystal Structure Determination

Powder X-ray Diffraction (XRD) is employed to confirm the crystalline phase and determine structural parameters.[9][17]

-

Sample Preparation: Finely grind the this compound powder to ensure random crystal orientation. Pack the powder into a sample holder.

-

Data Collection: Mount the sample holder in a powder diffractometer. Irradiate the sample with monochromatic X-rays (commonly Cu-Kα radiation) over a range of 2θ angles. A detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are characteristic of the orthorhombic crystal structure of hopeite.[8][9] The data can be compared to standard diffraction patterns (e.g., from the JCPDS database) for phase identification.

Structure-Property-Application Relationship

The specific properties of this compound are directly linked to its wide range of applications, particularly in industrial and biomedical fields.

Caption: Logical relationships between core properties and key applications.

The low solubility of zinc phosphate in water is a crucial property for its use in anti-corrosion coatings, providing a durable protective barrier on metal surfaces.[1][18] In dentistry, its biocompatibility and ability to form a hard, stable cement when mixed with phosphoric acid are paramount.[5][6] For emerging applications in drug development, its non-toxic nature and porous crystalline structure are being explored for use as a drug delivery vehicle.[6][17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. Buy this compound | 7543-51-3 [smolecule.com]

- 4. Zinc Phosphate Formula, Properties and Uses [pw.live]

- 5. atamankimya.com [atamankimya.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound|7543-51-3|lookchem [lookchem.com]

- 8. This compound (15491-18-6) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. americanelements.com [americanelements.com]

- 11. Zinc Phosphate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 12. ipme.ru [ipme.ru]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. researchgate.net [researchgate.net]

- 15. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijirse.in [ijirse.in]

- 18. Low Solubility this compound Zn3(PO4)2·4H2O For Automotive Anti Rust [zincphosphatepigment.com]

An In-depth Technical Guide to the Solubility of Zinc Phosphate Tetrahydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in various fields, including anti-corrosion coatings, dental cements, and potentially as a biocompatible material.[1][2] Understanding its solubility is critical for controlling its performance and predicting its behavior in different aqueous environments.

Core Solubility Data

Zinc phosphate tetrahydrate, also known as hopeite, is sparingly soluble in water.[3][4] Its dissolution in aqueous solutions is primarily governed by the solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution.

The fundamental dissolution reaction is as follows:

Zn₃(PO₄)₂·4H₂O(s) ⇌ 3Zn²⁺(aq) + 2PO₄³⁻(aq) + 4H₂O(l)

The solubility product expression for this reaction is:

A key study determined the logarithm of the solubility product (log Ksp) for α-hopeite at 25°C.[7] This value is crucial for predicting the extent of dissolution under standard conditions.

Table 1: Solubility Product of this compound (α-hopeite) at 25°C

| Parameter | Value | Reference |

| log Ksp | -35.72 ± 0.03 | [7] |

| Ksp | 1.91 x 10⁻³⁶ | Calculated from log Ksp |

The very small value of the Ksp indicates that this compound is highly insoluble in pure water at 25°C.[7]

Factors Influencing Solubility

The solubility of this compound is significantly influenced by the pH and temperature of the aqueous solution.

Effect of pH

This compound exhibits amphoteric behavior, meaning it is soluble in both acidic and alkaline solutions.[3]

-

Acidic Conditions: In acidic solutions, the phosphate ion (PO₄³⁻) is protonated to form HPO₄²⁻, H₂PO₄⁻, and H₃PO₄. This consumption of phosphate ions shifts the dissolution equilibrium to the right, leading to a significant increase in solubility. Dissolution experiments have been conducted at an initial pH of 2.0, demonstrating its solubility in acidic media.[7] The formation of zinc phosphate conversion coatings on metals is typically carried out in acidic phosphating baths with pH values ranging from 1.75 to 3.25.[1][8] Specifically, the formation of hopeite coatings has been observed in the pH range of 2.50-3.25.[8]

-

Alkaline Conditions: In alkaline solutions, the zinc ion (Zn²⁺) can form soluble hydroxo complexes, such as [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻. This removal of zinc ions from the solution also shifts the dissolution equilibrium to the right, increasing the solubility of this compound.[9]

Table 2: Qualitative Solubility of this compound at Various pH Conditions

| pH Range | Solubility Behavior | Relevant Species |

| Highly Acidic (e.g., pH < 3) | Soluble | H₂PO₄⁻, H₃PO₄ |

| Near-Neutral | Sparingly Soluble | Zn²⁺, PO₄³⁻ |

| Alkaline (e.g., pH > 12) | Soluble | [Zn(OH)₃]⁻, [Zn(OH)₄]²⁻ |

Effect of Temperature

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its solubility product.

Synthesis of this compound (Hopeite)

A common method for synthesizing hopeite involves the precipitation reaction between a soluble zinc salt and a phosphate salt.[7]

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of zinc acetate dihydrate and dipotassium hydrogen phosphate.

-

Slowly add the dipotassium hydrogen phosphate solution to the zinc acetate dihydrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Continue stirring the suspension for a specified period to ensure complete reaction.

-

Separate the precipitate by filtration.

-

Wash the precipitate sequentially with deionized water and acetone to remove any unreacted reagents and by-products.

-

Dry the resulting white powder in an oven at a controlled temperature (e.g., 110°C) for several hours.

Determination of Solubility Product (Ksp)

The following protocol is based on the methodology described by Bajda et al. (2023).[7]

Materials and Equipment:

-

Synthesized this compound (hopeite)

-

0.05 M Potassium nitrate (B79036) (KNO₃) solution (as an ionic strength adjuster)

-

0.1 M Nitric acid (HNO₃) for pH adjustment

-

Reaction vessels (e.g., 250 mL bottles)

-

Shaker or magnetic stirrer

-

pH meter

-

Syringe filters

-

Atomic Absorption Spectrometer (AAS) for zinc analysis

-

UV-Vis Spectrophotometer for phosphate analysis

-

Reagents for the molybdenum blue method for phosphate determination

Procedure:

-

Add a known mass (e.g., 200 mg) of synthetic this compound to a known volume (e.g., 250 mL) of 0.05 M KNO₃ solution in triplicate.

-

Adjust the initial pH of the suspension to a desired value (e.g., 2.0) using 0.1 M HNO₃.

-

Seal the reaction vessels and agitate them continuously at a constant temperature (25°C).

-

Periodically collect aqueous samples over time (e.g., after 1, 2, 4, and 8 hours, and then daily or weekly) until equilibrium is reached. Equilibrium is indicated by stable concentrations of zinc and phosphate.

-

Filter the collected samples immediately through a syringe filter to separate the solid phase.

-

Measure the pH of the equilibrated solution.

-

Analyze the filtrate for zinc concentration using AAS.

-

Analyze the filtrate for phosphate concentration using the colorimetric molybdenum blue method with a UV-Vis spectrophotometer.

-

Calculate the ion activities from the measured concentrations using an appropriate activity model (e.g., Davies or extended Debye-Hückel).

-

Calculate the ion activity product (IAP) using the activities of Zn²⁺ and PO₄³⁻. At equilibrium, the IAP is equal to the Ksp.

Visualizing Dissolution Equilibrium

The following diagram illustrates the dissolution equilibrium of this compound and the key factors that influence its solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Solved: Which equation expresses the solubility product of Zn3(PO4)2? a. Ksp = [Zn2+][PO43] b [Chemistry] [gauthmath.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. corrdata.org.cn [corrdata.org.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition Pathway of Zinc Phosphate (B84403) Tetrahydrate

This technical guide provides a comprehensive overview of the thermal decomposition pathway of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O). The information presented is collated from various scientific studies, focusing on the key transitional stages, quantitative data, and the experimental methodologies employed for its characterization.

Introduction to this compound

This compound, also known as hopeite, is a crystalline solid with significant applications in various fields, including as a corrosion-resistant pigment in coatings and as a component in dental cements.[1][2] Its thermal stability and decomposition behavior are critical parameters that influence its performance and applicability, particularly in processes involving elevated temperatures. The thermal decomposition of this hydrate (B1144303) is primarily a multi-step dehydration process, leading to the formation of anhydrous zinc phosphate.[3][4]

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a sequential process involving the loss of its water of hydration in distinct stages.[3][5] This stepwise dehydration leads to the formation of zinc phosphate dihydrate and finally to anhydrous zinc phosphate.[5] The process occurs over a broad temperature range, with specific intermediates being stable within certain temperature windows.

The generally accepted pathway is as follows:

Zn₃(PO₄)₂·4H₂O → Zn₃(PO₄)₂·2H₂O → Zn₃(PO₄)₂·H₂O → Zn₃(PO₄)₂

The thermal decomposition process involves three main stages of dehydration.[3][5][6] The onset temperature for the decomposition of this compound is approximately 95°C.[6][7]

-

Stage 1: Formation of Zinc Phosphate Dihydrate Upon heating, this compound first loses two molecules of water. Heating to 145°C results in the removal of 2H₂O and the transformation into zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O).[6][7] This dihydrate is reported to be stable over a wide temperature range, from approximately 115°C to 210°C.[8]

-

Stage 2: Formation of Zinc Phosphate Monohydrate Further heating leads to the loss of another water molecule. Zinc phosphate monohydrate (Zn₃(PO₄)₂·H₂O) can be obtained by heating the compound to 195°C.[6][7]

-

Stage 3: Formation of Anhydrous Zinc Phosphate The final stage of dehydration yields the anhydrous zinc phosphate (Zn₃(PO₄)₂) phase.[6][7] Heat treatment at 450°C leads to the formation of the anhydrous monoclinic Zn₃(PO₄)₂ phase.[5]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound as reported in the literature.

Table 1: Decomposition Stages and Temperature Ranges

| Starting Material | Intermediate/Final Product | Temperature Range (°C) | Water Molecules Lost |

| Zn₃(PO₄)₂·4H₂O | Zn₃(PO₄)₂·2H₂O | 95 - 145[6][7] | 2 |

| Zn₃(PO₄)₂·2H₂O | Zn₃(PO₄)₂·H₂O | 145 - 195[6][7] | 1 |

| Zn₃(PO₄)₂·H₂O | Zn₃(PO₄)₂ | > 195[6][7] | 1 |

Table 2: Thermal Analysis Data

| Analysis Type | Observation | Temperature (°C) | Reference |

| TG-DTA | Onset of decomposition | 95 | [6][7] |

| TGA | Slow decrease in sample weight | 110 | [2] |

| TGA | Total weight loss of ~5% | 110 - 150 | [2] |

| Heat Treatment | Formation of anhydrous monoclinic phase | 450 | [5] |

Experimental Protocols

The characterization of the thermal decomposition pathway of this compound relies on several key analytical techniques.

-

Thermogravimetric Analysis (TGA): This is a fundamental technique used to measure the change in mass of a sample as a function of temperature.[2] In the case of this compound, TGA provides quantitative data on the mass loss at each dehydration step, allowing for the determination of the number of water molecules lost.[6]

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These methods are used to detect endothermic and exothermic processes.[3][4] The dehydration of hydrates is an endothermic process, and DTA/DSC curves will show peaks corresponding to the energy absorbed during the removal of water molecules at each stage.

-

X-ray Diffraction (XRD): XRD is employed to identify the crystalline phases of the material at different temperatures. By performing XRD analysis on samples heated to specific temperatures, it is possible to confirm the crystal structures of the initial tetrahydrate, the intermediate dihydrate and monohydrate, and the final anhydrous product.[5][6] For instance, XRD studies have confirmed the formation of the orthorhombic crystalline phase of Zn₃(PO₄)₂·4H₂O at lower temperatures and the anhydrous monoclinic Zn₃(PO₄)₂ phase after heating to 450°C.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the molecules.[6] For hydrates, it is particularly useful for observing the stretching and bending vibrations of water molecules. As the material is heated and dehydrates, the characteristic bands associated with water in the IR spectrum will diminish and eventually disappear, confirming the loss of water.[6][7]

Visual Representation of the Decomposition Pathway

The following diagram illustrates the stepwise thermal decomposition of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hopeite and Parahopeite: Polymorphs of Zinc Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) is a compound of significant interest across various scientific disciplines, including materials science, geology, and increasingly, the pharmaceutical and biomedical fields. It exists as two distinct crystalline polymorphs: the orthorhombic hopeite and the triclinic parahopeite.[1][2] These forms, while chemically identical, exhibit different crystal structures and physical properties, which can have profound implications for their application.[3][4] Hopeite, for instance, has been investigated for use in dental cements and as a component of anti-corrosion coatings.[5] This technical guide provides a comprehensive overview of the core crystallographic, physicochemical, and synthetic aspects of hopeite and parahopeite, tailored for a scientific audience.

Data Presentation: A Comparative Analysis

The fundamental differences between hopeite and parahopeite are best understood through a direct comparison of their quantitative data.

Crystallographic Data

| Property | Hopeite | Parahopeite |

| Crystal System | Orthorhombic[1] | Triclinic[1] |

| Space Group | Pnma[1] | P1[1] |

| Unit Cell Parameters | a = 10.597(3) Å[6] | a = 5.76 Å[1] |

| b = 18.318(8) Å[6] | b = 7.54 Å[1] | |

| c = 5.031(1) Å[6] | c = 5.27 Å[1] | |

| α = 90° | α = 93.44°[1] | |

| β = 90° | β = 91.2°[1] | |

| γ = 90° | γ = 91.4°[1] | |

| Unit Cell Volume (V) | 976.6 ų[6] | 228.34 ų[1] |

| Z (formula units/cell) | 4[5] | 1 |

Physicochemical Properties

| Property | Hopeite | Parahopeite |

| Chemical Formula | Zn₃(PO₄)₂·4H₂O[1] | Zn₃(PO₄)₂·4H₂O[1] |

| Molecular Weight | 458.17 g/mol [1] | 458.17 g/mol |

| Density (measured) | 3.0 - 3.1 g/cm³[6] | 3.31 g/cm³[7] |

| Density (calculated) | 3.08 g/cm³[6] | 3.304 g/cm³[7] |

| Mohs Hardness | 3.5[6] | 3.5[7] |

| Refractive Indices | nα = 1.572 - 1.574[1] | nα = 1.614(3) |

| nβ = 1.582 - 1.591[1] | nβ = 1.625(3) | |

| nγ = 1.59 - 1.592[1] | nγ = 1.637(3) | |

| Optical Properties | Biaxial (-)[1] | Biaxial (+)[4] |

| Lustre | Vitreous, Pearly[6] | Vitreous, Pearly[7] |

| Color | Colorless, white, yellow, grey, brown[6] | Colorless, yellow-brown, golden brown[7] |

| Solubility Product (log Ksp) | -35.72 ± 0.03[8] | Not reported |

| Gibbs Free Energy of Formation (ΔG°f,298) | -3597.4 ± 1.0 kJ/mol[8] | Not reported |

Experimental Protocols

Synthesis of α-Hopeite

A common and reproducible method for the synthesis of α-hopeite is through a precipitation reaction in an aqueous solution.[9][10]

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Orthophosphoric acid (H₃PO₄)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of zinc acetate.

-

Slowly add orthophosphoric acid to the zinc acetate solution while stirring continuously.

-

A white precipitate of α-hopeite will form. The reaction is typically fast and occurs at room temperature.[9]

-

The precipitate can be collected by filtration, washed with deionized water to remove any unreacted precursors, and then dried.

Synthesis of Parahopeite

Characterization Methods

The differentiation and characterization of hopeite and parahopeite polymorphs are typically achieved through a combination of analytical techniques:

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase. The distinct crystal systems and unit cell parameters of hopeite and parahopeite result in unique diffraction patterns.[13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) groups within the crystal structures.[15]

-

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA): Thermal analysis is crucial for studying the dehydration processes of these hydrated phosphates. Hopeite exhibits a multi-step dehydration, and the temperatures of these steps can differ between its α and β forms.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal habit of the synthesized particles.[9]

Mandatory Visualizations

Structural Relationship between Hopeite and Parahopeite

Caption: Dimorphic relationship between hopeite and parahopeite.

Hypothetical Transformation Pathway

It is hypothesized that the more complex and less dense hopeite is a metastable phase that could potentially transform into the more stable parahopeite.[5] This transformation would require significant structural rearrangement.

Caption: Hypothetical transformation from metastable hopeite to stable parahopeite.

Experimental Workflow for Hopeite Synthesis and Characterization

Caption: Experimental workflow for hopeite synthesis and characterization.

Conclusion

Hopeite and parahopeite represent a fascinating case of polymorphism in inorganic chemistry. While hopeite is readily synthesized and well-characterized, its triclinic dimorph, parahopeite, remains more elusive in the laboratory setting, posing a challenge for its comprehensive study and potential application. The data compiled in this guide highlights the key structural and physicochemical differences between these two forms of zinc phosphate tetrahydrate. Further research is warranted to develop controlled and reproducible synthesis methods for parahopeite to enable a more thorough investigation of its properties and potential transformation from the metastable hopeite phase. Such studies will undoubtedly contribute to a deeper understanding of the crystallization behavior of zinc phosphates and could unlock new applications for these materials in various scientific and technological fields.

References

- 1. Hopeite - Wikipedia [en.wikipedia.org]

- 2. Hopeite - National Gem Lab [nationalgemlab.in]

- 3. The Crystal Structure of Parahopeite [rruff.net]

- 4. rruff.net [rruff.net]

- 5. The Crystal Structure of Sergeysmirnovite, MgZn2(PO4)2·4H2O, and Complexity of the Hopeite Group and Related Structures [mdpi.com]

- 6. mindat.org [mindat.org]

- 7. mindat.org [mindat.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The role of hydrogen bonding in the crystal structures of zinc phosphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Apatite-Group Praseodymium Carbonate Fluoroxybritholite: Hydrothermal Synthesis, Crystal Structure, and Implications for Natural and Synthetic Britholites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. ipme.ru [ipme.ru]

- 15. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]

A Technical Guide to the History and Discovery of Zinc Phosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc phosphate (B84403), an inorganic compound with the formula Zn₃(PO₄)₂, holds a significant position in the annals of material science, with a rich history of development and application spanning over a century and a half. From its foundational role in restorative dentistry to its indispensable use as a corrosion-resistant coating in industrial applications, the journey of zinc phosphate is one of continuous innovation. This technical guide provides an in-depth exploration of the history and discovery of zinc phosphate compounds, detailing their dual development paths in dentistry and industrial surface treatment. It summarizes key quantitative properties, outlines critical experimental protocols for their application and testing, and presents logical workflows through specialized diagrams. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand the historical context and technical underpinnings of this versatile compound.

Introduction to Zinc Phosphate

Zinc phosphate is a white, crystalline, inorganic chemical compound. In nature, it can be found in mineral forms such as hopeite and parahopeite.[1][2] However, its primary impact has been through its synthetic forms, which have been developed for two major, distinct applications:

-

Dental Cements: As one of the oldest luting materials in dentistry, zinc phosphate cement is used for the permanent cementation of crowns, bridges, inlays, and orthodontic appliances.[3][4] It is known for its high compressive strength and long clinical history.[5]

-

Corrosion-Resistant Coatings: In industrial settings, zinc phosphate coatings are applied to ferrous metals to enhance corrosion resistance and improve paint adhesion.[1] This process, often called phosphating or Parkerizing, has become a cornerstone of the automotive, aerospace, and construction industries, largely replacing more toxic lead and chromium-based coatings.[1][4][6]

The development of these applications occurred on parallel tracks, each driven by the specific needs of its respective field.

The Dawn of Zinc Phosphate: A Foundation in Dentistry

The story of zinc phosphate begins in the mid-19th century within the field of restorative dentistry. Before its invention, materials for filling and cementing were rudimentary. The development of a reliable dental cement was a critical step forward.

-

1858: The earliest precursor to modern zinc phosphate cement was developed in Dresden, Germany, by the father-son team of Silvestre Augustin and Charles Sylvester Rostaing, who created a new cement using zinc oxide and phosphoric acid.[7][8]

-

1879: Zinc phosphate cement was formally introduced to the dental field, establishing itself as a standard luting agent.[9]

-

1892: A significant advancement came from Otto Hoffmann, who developed and patented a high-quality zinc phosphate cement.[1][7] His product, known as Hoffmann's cement, gained a worldwide monopoly position that lasted until the First World War.[1]

Zinc phosphate cement is prepared by mixing a powder (primarily zinc oxide with magnesium oxide) with a liquid (an aqueous solution of phosphoric acid).[1][9] The ensuing acid-base reaction is exothermic and results in a hard, durable matrix that provides mechanical interlocking for dental restorations.[3][10] For decades, it was considered the gold standard against which newer cements were measured.[1][4]

The Industrial Revolution: Zinc Phosphate as a Protective Coating

While dentists were cementing crowns, a separate line of inquiry was unfolding in the industrial world, driven by the need to protect iron and steel from corrosion.

-

1869-1906: The foundational work on phosphating processes was laid by British inventors William Alexander Ross and Thomas Watts Coslett.[6] Coslett's 1906 patent involved an iron phosphating process using phosphoric acid.[6]

-

c. 1910: The specific application of phosphating for firearms was discovered, marking a key milestone in its use for corrosion resistance.[6]

-

1938: As an alternative to more expensive and difficult-to-obtain manganese compounds, the Parker Company developed a zinc phosphating process.[6] A patent for this more accessible method was granted to inventor Romig of the American Chemical Paint Company, just before the outbreak of World War II made manganese strategically scarce.[6]

This development was crucial for military and industrial manufacturing. The zinc phosphate coating creates a porous, crystalline layer on the metal surface.[11] This layer not only acts as a barrier to corrosion but also provides an excellent primer for paint and holds lubricating oils, reducing wear on moving parts.[1][11] By 2006, zinc phosphate had become the most widely used corrosion inhibitor.[1]

Chemical and Physical Properties

The performance of zinc phosphate in both dental and industrial applications is dictated by its distinct physical and mechanical properties. The following tables summarize key quantitative data for both dental cement and industrial coatings.

Table 1: Properties of Zinc Phosphate Dental Cement (Type I, Luting)

| Property | Value | Unit | Notes |

| Compressive Strength | 90 - 131 | MPa | Varies with powder-to-liquid ratio. Minimum per ISO 9917 is 70 MPa.[2][5][12] |

| Diametral Tensile Strength | 5.5 | MPa | Indicates the material is brittle.[13][14] |

| Modulus of Elasticity | 13.5 - 13.7 | GPa | Demonstrates high stiffness and resistance to deformation.[13][14] |

| Film Thickness | < 25 | µm | A low film thickness is critical for the precise seating of crowns and bridges.[15] |

| Net Setting Time | 2.5 - 8 | Minutes | Measured from the end of mixing at 37°C.[13] |

| Solubility in Water | ~0.06% | % by weight | Low solubility is essential for long-term stability in the oral environment.[4] |

| Initial pH (at 2 min) | ~2.0 | pH units | The initial acidity requires pulp protection in deep cavities. The pH neutralizes to ~5.5 after 24 hours.[13] |

Table 2: Specifications for Zinc Phosphate Industrial Coatings

| Specification Standard | Coating Type | Min. Coating Weight (g/m²) | Typical Application |

| MIL-DTL-16232 | Type Z (Zinc) | 11 | Heavy-duty corrosion protection for military equipment, often used with supplementary oil.[6] |

| TT-C-490 | Type I | N/A | Pre-treatment for painting to improve adhesion.[1] |

| IS 3618 | Class A2 | 7.5 | General-purpose corrosion protection.[16] |

| ASTM B633 | Type IV | N/A | A phosphate conversion coating applied over electrodeposited zinc for supplementary treatment.[17] |

Key Experimental Protocols

The successful application of zinc phosphate compounds relies on standardized and precise methodologies. Below are detailed protocols for the application of an industrial coating and the mixing of dental cement.

Protocol for Zinc Phosphate Conversion Coating (Immersion Process)

This protocol is based on common industrial practices for preparing and coating steel parts as outlined in standards like MIL-DTL-16232.[3][6][18]

-

Alkaline Degreasing: The substrate is immersed in an alkaline cleaning solution (e.g., 10% NaOH) to remove oils, grease, and dirt. This is a critical step, as residual contaminants will prevent proper coating formation.[11][19]

-

Water Rinse: The part is thoroughly rinsed with water to remove any residual alkaline solution.[11][18]

-

Acid Pickling (Optional): To remove rust and scale, the part is immersed in an acid bath (e.g., sulfuric or hydrochloric acid).[18] A subsequent water rinse is required.

-

Surface Activation (Conditioning): The part is dipped in an activation bath containing titanium compounds. This step creates nucleation sites on the metal surface, promoting the formation of a fine, dense microcrystalline phosphate structure, which is optimal for corrosion resistance.[11][20]

-

Zinc Phosphating Bath: The activated part is immersed in the zinc phosphate solution. The bath is an acidic solution of phosphoric acid, zinc ions, and other additives.[20] The acid reacts with the steel surface, raising the local pH and causing zinc phosphate crystals to precipitate and deposit onto the surface.[20][21]

-

Temperature: 175–185 °F (80-85 °C)[6]

-

Time: Varies by application, typically several minutes.

-

-

Final Water Rinse: The phosphated part is rinsed to remove residual chemicals from the bath.[11]

-

Neutralizing Rinse/Sealing: A final rinse, sometimes containing a weak chromic acid solution or chrome-free alternatives, is used to seal the pores in the crystalline coating and enhance corrosion resistance.[6]

-

Drying: The part is thoroughly dried using forced air. Care must be taken to avoid contamination.[16]

-

Supplementary Treatment (Optional): For maximum corrosion protection, a rust-preventative oil or wax is applied, which is absorbed by the porous phosphate layer.[6][7]

Protocol for Testing Corrosion Resistance (Neutral Salt Spray Test)

This protocol is a standard method (ASTM B117) for evaluating the corrosion resistance of coated samples.[16][19][22]

-

Sample Preparation: Coated panels are prepared according to the phosphating protocol. For some tests, a scribe (a scratch through the coating to the base metal) is intentionally made.[22]

-

Test Chamber Setup: A closed test chamber is maintained at a constant temperature (typically 35°C).

-

Salt Solution: A 5% sodium chloride (NaCl) solution is prepared with specified pH levels.

-

Atomization: The salt solution is atomized into a fine fog within the chamber, ensuring continuous exposure of the samples.

-

Exposure: Samples are placed in the chamber at a specified angle for a predetermined duration (e.g., 72 hours).[16]

-

Evaluation: After the exposure period, the samples are removed, gently rinsed, and inspected for signs of corrosion (e.g., red rust, blistering, or corrosion creep from the scribe). The results are often compared against a control or a specification requirement.[16][22]

Protocol for Mixing Zinc Phosphate Dental Cement (ISO 9917-1)

This protocol follows the standard for water-based dental cements to ensure consistent properties.[9][23][24]

-

Preparation: A cool, dry glass slab and a stainless steel spatula are used. The slab temperature should be above the dew point to prevent water condensation, which would alter the cement's properties.[4]

-

Dispensing: The manufacturer's recommended powder-to-liquid (P/L) ratio is dispensed onto the slab (e.g., 1.4g powder to 0.5ml liquid).[4][14] The powder is divided into several small increments.

-

Mixing:

-

The first small increment of powder is incorporated into the liquid and mixed over a large area of the slab. This helps dissipate the exothermic heat of the reaction and extends the working time.[4]

-

Subsequent increments are incorporated one at a time.

-

Total Mixing Time: The process should be completed within approximately 1 minute and 15-30 seconds to achieve a smooth, creamy consistency.[4][23]

-

-

Application: The mixed cement is applied to the restoration, which is then seated promptly. The working time is typically around 45 seconds from the end of mixing.[23]

-

Setting: The cement sets in the mouth in approximately 7-8 minutes from the end of mixing.[13][23] Excess cement is removed only after the initial set has occurred.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and chemical processes central to the application of zinc phosphate compounds.

Caption: Workflow for the industrial zinc phosphate conversion coating process.

Caption: Setting reaction and structure of zinc phosphate dental cement.

Conclusion

The history of zinc phosphate compounds is a compelling narrative of scientific advancement on two fronts. In dentistry, it provided a durable and reliable solution that became a clinical standard for over a century, paving the way for modern materials. In industry, its development as a conversion coating was a transformative step in corrosion protection, enhancing the longevity and performance of countless metal products. For today's researchers, understanding this history provides a crucial context for innovation, whether in the development of new biocompatible materials, advanced drug delivery systems that might leverage phosphate chemistry, or next-generation protective coatings. The legacy of zinc phosphate continues to be a testament to the power of applied chemistry in solving fundamental challenges in medicine and engineering.

References

- 1. Zinc Phosphating Conversion Coating | Paramount Metal Finishing [paramountmetalfinishing.com]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. Zinc Phosphate Coatings (Type Z) | Del's Plating Works [delsplating.com]

- 4. Zinc Phosphate Cement | PPTX [slideshare.net]

- 5. dentonics.com [dentonics.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Zinc Phosphate Coatings | Elite Metal Finishing LLC [elitemetalfinishing.com]

- 8. Zinc phosphate - Wikipedia [en.wikipedia.org]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. dentaleducationhub.com [dentaleducationhub.com]

- 11. youtube.com [youtube.com]

- 12. Enhancing Mechanical and Biological Properties of Zinc Phosphate Dental Cement with Akermanite and Hardystonite Nanoparticles: A Synthesis and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. All you need to know about dental cements (II): Zinc phosphate cement - Dental Supplies and Equipment - Dentaltix [dentaltix.com]

- 14. medistudygo.com [medistudygo.com]

- 15. fda.gov [fda.gov]

- 16. bhel.com [bhel.com]

- 17. ASTM B633-23: Zinc Electrodeposited Coatings On Iron/Steel - The ANSI Blog [blog.ansi.org]

- 18. phosphating.net [phosphating.net]

- 19. Enhanced corrosion resistance of zinc phosphate coatings on mild steel through incorporation of nanocrystalline CeO 2 and CeO 2 –CuO nanocomposite - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02800K [pubs.rsc.org]

- 20. Phosphate conversion coating - Wikipedia [en.wikipedia.org]

- 21. Phosphating sludge separator: 7 questions about zinc phosphating [innovationfilter.com]

- 22. mdpi.com [mdpi.com]

- 23. ahl.uk.com [ahl.uk.com]

- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

The Natural Occurrence of Hydrated Zinc Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of hydrated zinc phosphate (B84403) minerals. The information is tailored for researchers, scientists, and drug development professionals who are interested in the properties, synthesis, and potential biological interactions of these compounds. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant biological signaling pathways.

Introduction to Hydrated Zinc Phosphate Minerals

Hydrated zinc phosphates are a group of minerals that naturally occur in the oxidation zones of zinc ore deposits. Their formation is typically a result of the interaction between phosphate-rich solutions and zinc-bearing minerals like sphalerite.[1] These minerals are of interest not only to geologists but also to materials scientists and biomedical researchers due to the biocompatibility and bioactive properties of zinc and phosphate ions. In biomedical applications, synthetic zinc phosphates have been investigated for their antibacterial properties and as potential biomaterials for bone regeneration.[2][3]

Physicochemical Properties of Naturally Occurring Hydrated Zinc Phosphate Minerals

The following tables summarize the key physicochemical properties of several naturally occurring hydrated zinc phosphate minerals. This data is essential for identification and for understanding the potential applications of these minerals.

Table 1: Chemical and Crystallographic Data of Hydrated Zinc Phosphate Minerals

| Mineral Name | Chemical Formula | Crystal System |

| Hopeite | Zn₃(PO₄)₂·4H₂O[4] | Orthorhombic[4] |

| Parahopeite | Zn₃(PO₄)₂·4H₂O[5] | Triclinic[5] |

| Scholzite | CaZn₂(PO₄)₂·2H₂O[6] | Orthorhombic[6] |

| Tarbuttite | Zn₂(PO₄)(OH)[7] | Triclinic[7] |

| Spencerite | Zn₄(PO₄)₂(OH)₂·3H₂O[8] | Monoclinic[8] |

| Faustite | (Zn,Cu)Al₆(PO₄)₄(OH)₈·5H₂O | Triclinic[9] |

Table 2: Physical Properties of Hydrated Zinc Phosphate Minerals

| Mineral Name | Mohs Hardness | Specific Gravity | Common Colors |

| Hopeite | 3.5[10] | 3.0 - 3.1[10] | Colorless, white, yellow, gray, brown[10] |

| Parahopeite | 3.5[5] | 3.31[5] | Colorless, yellow-brown, golden brown[5] |

| Scholzite | 3 - 3.5[6] | 3.11 - 3.13[6] | White, colorless[6] |

| Tarbuttite | 3.5[7] | ~4.2[7] | Colorless, pale white, red, green, yellow, brown[7] |

| Spencerite | 3[8] | 3.123 - 3.145[8] | White, light green[8] |

| Faustite | 4.5 - 5.5[9] | 2.92[11] | Blue-green to apple green[9] |

Table 3: Notable Localities of Hydrated Zinc Phosphate Minerals

| Mineral Name | Notable Localities |

| Hopeite | Kabwe (Broken Hill), Zambia; Moresnet, Belgium; Salmo, British Columbia, Canada[4][12] |

| Parahopeite | Kabwe (Broken Hill), Zambia; Reaphook Hill, Australia; Hudson Bay Mine, Canada[13] |

| Scholzite | Hagendorf, Germany; Reaphook Hill, Australia; Kabwe (Broken Hill), Zambia[14] |

| Tarbuttite | Kabwe (Broken Hill), Zambia[7][15] |

| Spencerite | Hudson Bay Mine, Salmo, British Columbia, Canada[16] |

| Faustite | Copper King Mine, Nevada, USA; Rain Mine, Nevada, USA[17][18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of hydrated zinc phosphate minerals, focusing on techniques relevant to a research and development setting.

Synthesis of Hydrated Zinc Phosphate Minerals

This protocol describes a chemical precipitation method for the synthesis of hopeite.

Materials:

-

Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of zinc acetate dihydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.33 M solution of dipotassium hydrogen phosphate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place the zinc acetate solution in a beaker on a magnetic stirrer.

-

Slowly add the dipotassium hydrogen phosphate solution to the zinc acetate solution while stirring continuously. A white precipitate of hopeite will form immediately.

-

-

Aging the Precipitate:

-

Continue stirring the suspension at room temperature for 24 hours. This aging process allows for the growth and stabilization of the hopeite crystals.

-

-

Washing and Filtration:

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Finally, wash the precipitate with ethanol (B145695) to aid in drying.

-

-

Drying:

-

Dry the collected hopeite powder in an oven at a temperature below 80°C to avoid dehydration of the mineral. Dry for at least 12 hours or until a constant weight is achieved.

-

Hydrothermal synthesis is a versatile method for producing crystalline materials and can be adapted for the synthesis of various hydrated zinc phosphates.

Apparatus:

-

Teflon-lined stainless steel autoclave

-

Drying oven

General Procedure:

-

Precursor Preparation: A zinc source (e.g., zinc nitrate, zinc chloride) and a phosphate source (e.g., phosphoric acid, ammonium (B1175870) phosphate) are mixed in a specific molar ratio in an aqueous solution. The pH of the solution is often adjusted using a mineralizer (e.g., NaOH, NH₄OH) to control the solubility of the precursors and the crystallization process.

-

Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined autoclave. The autoclave is then heated to a specific temperature (typically between 100°C and 250°C) and maintained for a set period (from several hours to days). The pressure inside the autoclave increases due to the heating of the aqueous solution.

-

Cooling and Product Recovery: After the reaction time, the autoclave is allowed to cool down to room temperature naturally. The solid product is then collected by filtration, washed with deionized water and ethanol, and dried at a low temperature.

Characterization Techniques

Purpose: To identify the crystalline phases present in the synthesized material and to determine its crystal structure and purity.

Sample Preparation:

-

The dried powder of the synthesized mineral is gently ground to a fine, homogeneous powder using an agate mortar and pestle.

-

The powder is then mounted onto a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

Instrumentation and Data Collection:

-

A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.

-

Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the mineral phases.

-

Rietveld refinement can be used for quantitative phase analysis and to refine crystallographic parameters.

Purpose: To provide information about the molecular vibrations within the crystal lattice, which is complementary to XRD data and useful for identifying functional groups (e.g., PO₄³⁻, OH⁻) and confirming the mineral's identity.

Sample Preparation:

-

A small amount of the powdered sample is placed on a microscope slide.

Instrumentation and Data Collection:

-

A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

-

Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹.

Data Analysis:

-

The positions and relative intensities of the Raman bands are characteristic of the specific mineral. The spectra are compared with reference spectra of known minerals for identification. Key vibrational modes to analyze include the symmetric and antisymmetric stretching and bending modes of the phosphate and hydroxyl groups.

Biological Signaling Pathways

Zinc ions are known to play a crucial role in various biological processes, including bone metabolism. The dissolution of hydrated zinc phosphate minerals can release zinc ions, which may then interact with cellular signaling pathways. This section visualizes key signaling pathways influenced by zinc that are relevant to drug development, particularly in the context of bone regeneration.

RANKL/RANK/OPG Signaling Pathway

Zinc ions have been shown to influence the RANKL/RANK/OPG signaling pathway, which is a critical regulator of bone resorption. By modulating this pathway, zinc can inhibit the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.

Caption: Zinc's role in the RANKL/RANK/OPG pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for osteoblast differentiation and bone formation. Zinc has been shown to activate this pathway, thereby promoting the expression of genes that lead to the formation of new bone tissue.

Caption: Zinc's activation of the Wnt/β-catenin pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade involved in osteoblast proliferation and differentiation. Zinc can activate this pathway, leading to increased cell survival and bone formation.

Caption: Zinc's influence on the MAPK/ERK signaling pathway.

Conclusion

The naturally occurring hydrated zinc phosphate minerals represent a diverse group of compounds with potential applications beyond their geological significance. For researchers in drug development and materials science, understanding their fundamental properties, synthesis, and biological interactions is paramount. The controlled release of zinc ions from these mineral structures offers a promising avenue for the development of novel therapeutic agents, particularly in the field of bone regeneration. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for further research and development in this exciting area.

References

- 1. azom.com [azom.com]

- 2. ptglab.com [ptglab.com]

- 3. The Crystal Structure of Parahopeite [rruff.net]

- 4. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.ufop.br [repositorio.ufop.br]

- 6. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]

- 7. msaweb.org [msaweb.org]

- 8. [PDF] Raman spectroscopy of phosphates of the variscite mineral group | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Faustite (Faustite) - Rock Identifier [rockidentifier.com]

- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 14. researchgate.net [researchgate.net]

- 15. Faustite - Wikipedia [en.wikipedia.org]

- 16. ejm.copernicus.org [ejm.copernicus.org]

- 17. researchgate.net [researchgate.net]

- 18. Faustite: Green Gem Wonder Information [gemfame.com]

molecular formula and weight of zinc phosphate tetrahydrate

An In-depth Technical Guide to Zinc Phosphate (B84403) Tetrahydrate

Introduction

Zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) is an inorganic compound that has garnered significant attention in various scientific and industrial fields. It is particularly valued for its anti-corrosive properties and its biocompatibility, leading to its use in applications ranging from protective coatings to biomedical cements.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and key applications of this compound, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

The structure consists of three zinc cations (Zn²⁺), two phosphate anions (PO₄³⁻), and four molecules of water of hydration.[2]

Physicochemical Properties

A summary of the key quantitative data and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 7543-51-3 | [2][3][4] |

| Appearance | White or colorless crystalline powder | [2][4] |

| Density | 3.04 g/cm³ | [3][5] |

| Solubility | Insoluble in water and alcohol; Soluble in dilute mineral acids, acetic acid, and ammonia (B1221849) solutions.[3][4][5] | |

| Melting Point | Decomposes upon heating; the anhydrous form melts at 900 °C. | [6] |

| Crystal System | Orthorhombic | [7][8] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound, each offering advantages in terms of particle size, purity, and reaction conditions. Below are detailed methodologies for common synthesis routes.

Precipitation Method from Zinc Nitrate (B79036) and Diammonium Phosphate

This method produces nanocrystalline this compound and is based on a precipitation reaction.[9]

Methodology:

-

Prepare a 20 wt.% aqueous solution of zinc nitrate (Zn(NO₃)₂).

-

Prepare a 40 wt.% aqueous solution of diammonium phosphate ((NH₄)₂HPO₄).

-

Rapidly mix the two solutions at a controlled temperature of 346 K (73 °C).

-

A white precipitate of this compound will form.

-

The precipitate is then filtered, washed with deionized water to remove any soluble by-products, and dried under appropriate conditions.

-

This process can be followed by a low-temperature calcination and subsequent rehydration to further control the crystallite size.[9]

Sonochemical Synthesis from Zinc Oxide and Orthophosphoric Acid

The sonochemical method utilizes ultrasonic irradiation to facilitate the reaction, often resulting in high purity and crystallinity.[8]

Methodology:

-

Disperse zinc oxide (ZnO) powder in an aqueous solution.

-

Slowly add orthophosphoric acid (H₃PO₄) to the zinc oxide suspension under constant stirring.

-

Subject the reaction mixture to ultrasonic irradiation using a sonochemical reactor. The frequency and power of the ultrasound should be optimized for the specific setup.

-

The reaction proceeds to form a precipitate of this compound (hopeite).

-

After the reaction is complete, the product is separated by filtration, washed thoroughly with water, and then dried.

Hydrothermal Synthesis

Hydrothermal methods can be used to synthesize different polymorphs of this compound, such as α- and β-hopeite, by controlling the reaction temperature.[10]

Methodology:

-

Prepare an aqueous solution containing a zinc salt (e.g., zinc chloride) and a phosphate source (e.g., potassium dihydrogen phosphate).

-

Adjust the pH of the solution as needed, for example, to a pH of 3.0 using an ammonia solution.[11]

-

Seal the reaction mixture in a Teflon-lined autoclave.

-

Heat the autoclave to the desired temperature. For instance, α-hopeite can be synthesized at 90 °C, while the β-form can be obtained at 20 °C.[10]

-

Maintain the temperature for a specified duration to allow for crystal growth.

-

After cooling, the resulting crystalline product is collected, washed, and dried.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the precipitation synthesis of this compound.

Caption: Workflow for the precipitation synthesis of this compound.

Applications in Research and Drug Development

This compound's unique properties make it a versatile material in several high-technology fields, including the biomedical sector.

-

Anti-Corrosive Coatings: It is widely used as a non-toxic pigment in anti-corrosive paints and coatings, providing protection for metal surfaces.[2][4][9] This is relevant for medical devices and implants where corrosion resistance is crucial.

-

Dental Cements: Due to its biocompatibility and low solubility, zinc phosphate is a key component of dental cements.[1][8] The formation of hopeite (Zn₃(PO₄)₂·4H₂O) contributes to the adhesion, durability, and biocompatibility of these cements.[1]

-

Biomaterials and Bone Replacement: Research has explored the use of zinc phosphate as a biomaterial for bone replacement. The hopeite layer has been shown to facilitate the regrowth of hydroxyapatite, the main component of bone, in simulated body fluid.[1]

-

Drug Delivery: The porous nature and biocompatibility of zinc phosphate nanoparticles make them potential candidates for drug delivery systems.[1] Their surfaces can be functionalized to carry therapeutic agents for targeted release.

Conclusion

This compound is a material with significant scientific and commercial importance. Its well-defined chemical properties, coupled with versatile synthesis methods that allow for the control of particle size and crystallinity, have established its role in various applications. For researchers and professionals in materials science and drug development, this compound offers a biocompatible and stable platform for the development of advanced coatings, cements, and novel therapeutic delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|7543-51-3|lookchem [lookchem.com]

- 4. biofuranchem.com [biofuranchem.com]

- 5. This compound | CAS#:7543-51-3 | Chemsrc [chemsrc.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound (15491-18-6) for sale [vulcanchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ipme.ru [ipme.ru]

- 10. Zinc phosphate as versatile material for potential biomedical applications Part 1 | Semantic Scholar [semanticscholar.org]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

Methodological & Application

Hydrothermal Synthesis of Zinc Phosphate Tetrahydrate Nanoparticles: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a detailed protocol for the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) nanoparticles, with a focus on the hydrothermal method. Zinc phosphate nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery, owing to their biocompatibility, biodegradability, and pH-responsive properties.[1][2][3]

Application Notes

Zinc phosphate, a material generally recognized as safe (GRAS), offers a promising platform for the development of advanced drug delivery systems.[3] The crystalline tetrahydrate form is of particular interest. The unique properties of zinc phosphate nanoparticles make them suitable for a variety of biomedical applications:

-

Drug Delivery: Their non-toxic nature and solubility in acidic environments make them ideal carriers for targeted drug release in tumor microenvironments, which are typically more acidic than healthy tissues.[1][3]

-

Biomedical Coatings: As a component of dental cements and anticorrosive pigments, zinc phosphate's biocompatibility is well-established.[1][3]

-

Tissue Engineering: The role of zinc in bone formation and various physiological processes suggests the potential of zinc phosphate nanoparticles in bone tissue regeneration.[3]

While various methods exist for the synthesis of zinc phosphate nanoparticles, the hydrothermal method offers excellent control over particle size, morphology, and crystallinity.[4] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel, known as an autoclave.

Experimental Protocol: Hydrothermal Synthesis of Zinc Phosphate Tetrahydrate Nanoparticles

This protocol describes a general procedure for the synthesis of this compound nanoparticles using a hydrothermal approach. It is important to note that the precise parameters may require optimization to achieve desired particle characteristics.

Materials:

-

Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Diammonium Phosphate ((NH₄)₂HPO₄)

-

Deionized (DI) Water

-

Ammonia (B1221849) solution (for pH adjustment)

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Oven or vacuum oven

-

pH meter

Procedure:

-

Precursor Solution Preparation:

-